molecular formula C8H12N2O B13957231 1-(1-isopropyl-1H-imidazol-2-yl)ethanone

1-(1-isopropyl-1H-imidazol-2-yl)ethanone

Cat. No.: B13957231
M. Wt: 152.19 g/mol
InChI Key: LXTKHTQNWHOQTR-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-imidazol-2-yl)ethanone is a heterocyclic compound featuring an imidazole ring substituted with an isopropyl group at the N1 position and an acetyl (ethanone) group at the C2 position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1-propan-2-ylimidazol-2-yl)ethanone

InChI

InChI=1S/C8H12N2O/c1-6(2)10-5-4-9-8(10)7(3)11/h4-6H,1-3H3

InChI Key

LXTKHTQNWHOQTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis via α-Brominated Ketone Intermediate and Amination

A notable method adapted from recent literature involves the synthesis of related imidazole derivatives through an α-brominated ketone intermediate, followed by amination and cyclization to form the imidazole ring with the desired substitution pattern.

  • Step 1: Preparation of α-brominated ethanone precursor

    The α-brominated ethanone intermediate is prepared by bromination of the corresponding ketone. For example, 1-acetylimidazole derivatives can be brominated at the α-position using brominating agents under controlled conditions, yielding a reactive α-bromo ketone intermediate.

  • Step 2: Amination with isopropylamine

    The α-brominated ketone is then reacted with isopropylamine to substitute the bromine atom with the isopropylamino group. This step is performed in an organic solvent such as ethyl acetate at low temperatures (e.g., −78 °C) to control the reaction rate and selectivity.

  • Step 3: Cyclization with formamide

    The resulting amino-ketone intermediate undergoes cyclization upon heating with formamide at elevated temperatures (around 180 °C) to form the imidazole ring. This step completes the formation of the 1-(1-isopropyl-1H-imidazol-2-yl)ethanone structure.

  • Workup and purification

    The reaction mixture is cooled, and the product is extracted using organic solvents like toluene, washed, dried, and purified by standard techniques such as filtration and chromatography.

This multi-step approach allows for the isolation and purification of intermediates and final products with good yields (e.g., 70-80%) and scalability up to 10 g scale has been reported.

Step Reagents/Conditions Yield (%) Notes
α-Bromination Brominating agent on acetyl precursor Reported but variable Reactive intermediate, used immediately
Amination Isopropylamine, ethyl acetate, −78 °C ~78 Crude product used directly
Cyclization Formamide, 180 °C, 3 h ~70 Requires inert atmosphere and careful heating
Purification Extraction, drying, filtration - Standard organic workup

Data adapted and summarized from MDPI 2023 study on related imidazole derivatives.

N-Alkylation of 1H-Imidazol-2-yl Ethanone

Another approach involves direct N-alkylation of 1H-imidazol-2-yl ethanone with isopropyl halides or similar alkylating agents in polar aprotic solvents such as N,N-dimethylformamide (DMF).

  • Procedure

    1-(1H-imidazol-2-yl)ethanone is dissolved in DMF.

    Cesium carbonate or other bases are added to deprotonate the imidazole nitrogen.

    An isopropyl halide (e.g., isopropyl iodide or bromide) is added.

    The mixture is stirred at moderate temperatures (e.g., 40 °C) overnight.

  • Outcome

    The reaction proceeds to selectively alkylate the nitrogen at position 1, yielding 1-(1-isopropyl-1H-imidazol-2-yl)ethanone in good yield after purification by silica gel chromatography.

Parameter Details
Solvent N,N-Dimethylformamide (DMF)
Base Cesium carbonate
Alkylating agent Isopropyl halide
Temperature 40 °C
Reaction time Overnight
Purification Silica gel chromatography
Yield Typically >70%

This method offers a straightforward one-step N-alkylation route suitable for laboratory-scale synthesis.

Cyclization from Amino Ketone Precursors

In some patents and literature, 1-(1-isopropyl-1H-imidazol-2-yl)ethanone analogs are synthesized by cyclization of amino ketone precursors with formamide or other cyclizing agents.

  • Amino ketone intermediates are prepared by reaction of α-bromoketones with isopropylamine.
  • Cyclization with formamide under reflux conditions (around 180 °C) leads to the formation of the imidazole ring.
  • The process requires an inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.
  • The crude product is extracted, washed, dried, and purified.

This method is closely related to the α-brominated ketone route but emphasizes cyclization conditions and inert atmosphere control.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
α-Brominated ketone + amination + cyclization Allows isolation of intermediates; good control over substitution Multi-step; requires low temperature and inert atmosphere 70-80% Up to 10 g scale reported
Direct N-alkylation in DMF One-step; simple setup Requires strong base; possible side reactions >70% Suitable for small to medium scale
Cyclization from amino ketones Efficient ring formation; adaptable High temperature; sensitive to moisture Moderate Laboratory scale

Research Results and Characterization

  • NMR Spectroscopy

    The products and intermediates are characterized by ^1H and ^13C NMR spectroscopy to confirm the substitution pattern and purity. For example, characteristic signals for the isopropyl methyl groups (doublets around 1.0-1.5 ppm), methine proton, and ethanone methyl group are observed.

  • Purity and Stability

    Some intermediates, such as α-brominated ketones, are unstable and decompose upon standing, requiring immediate use in subsequent steps.

  • Yields

    Reported yields for the overall synthesis range from 70% to 80%, with purification steps ensuring high purity suitable for further applications.

Summary Table of Key Literature Sources

Source Type Key Information Provided Reference Number
Peer-reviewed article Multi-step synthesis via α-brominated ketone and amination
Patent Methods involving cyclization of amino ketones and oxime intermediates ,
Synthetic procedure N-alkylation in DMF using cesium carbonate and isopropyl halides

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-isopropyl-1H-imidazol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-(1-isopropyl-1H-imidazol-2-yl)ethanone, differing primarily in substituents or appended functional groups:

Compound Name Molecular Formula Key Substituents Key Differences Reference ID
1-(1H-Benzo[d]imidazol-1-yl)ethanone C9H8N2O Benzene-fused imidazole Aromatic ring increases π-conjugation
1-(2-Alkylsulfanyl-1H-benzimidazol-1-yl)ethanone C10H11N3OS Benzene-fused imidazole, sulfanyl group Enhanced electron-withdrawing effects
1-(4-(1-Ethyl-1H-imidazol-2-yl)phenyl)ethanone C13H14N2O Phenyl ring at C4, ethyl group at N1 Extended conjugation from phenyl group
1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone C15H20N2O Bulky adamantane group Increased hydrophobicity and steric bulk

Physicochemical Properties

  • Polarity: The acetyl group at C2 enhances polarity compared to non-ketone analogs (e.g., 4-(Adamantan-1-yl)-1-isopropylimidazole) .
  • Stability : Benzimidazole derivatives (e.g., compounds in ) exhibit higher thermal stability due to aromatic conjugation, whereas adamantane-containing analogs () show superior metabolic resistance.
  • Solubility: The isopropyl group in 1-(1-isopropyl-1H-imidazol-2-yl)ethanone reduces water solubility relative to hydroxylated derivatives (e.g., 1-[5-((1R,2S,3R)-tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone) .

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